

An In-depth Technical Guide to Methyl Cycloheptanecarboxylate

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Compound of Interest

Compound Name: Methyl cycloheptanecarboxylate

Cat. No.: B1268168

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl cycloheptanecarboxylate**, an alicyclic ester with applications as a synthetic intermediate. This document details its chemical and physical properties, spectroscopic data, synthesis, and key reactions. Due to the limited availability of specific experimental data for **methyl cycloheptanecarboxylate**, representative protocols for the closely related and well-documented analog, methyl cyclohexanecarboxylate, are provided as adaptable methodologies.

Compound Identification and Physicochemical Properties

Methyl cycloheptanecarboxylate is the methyl ester of cycloheptanecarboxylic acid. Its core structure consists of a seven-membered cycloalkane ring attached to a methyl ester group.

Identifier	Value	Source
IUPAC Name	methyl cycloheptanecarboxylate	PubChem[1]
Synonyms	Cycloheptanecarboxylic acid, methyl ester	PubChem[1]
CAS Number	60433-00-3	PubChem[1]
Molecular Formula	C ₉ H ₁₆ O ₂	PubChem[1]
Molecular Weight	156.22 g/mol	PubChem[1]
Canonical SMILES	<chem>COC(=O)C1CCCCC1</chem>	PubChem[1]
InChI Key	OEPSYCOSYPDSFV-UHFFFAOYSA-N	PubChem[1]

Physicochemical Data

Property	Value	Notes
Appearance	Clear, colorless liquid	Analogous to methyl cyclohexanecarboxylate[2]
Boiling Point	~190-200 °C (estimated)	Estimated based on the boiling point of methyl cyclohexanecarboxylate (183 °C)
Density	~0.98 g/mL (estimated)	Estimated based on the density of methyl cyclohexanecarboxylate (0.995 g/mL at 25 °C)
Solubility	Soluble in organic solvents like ethanol, DMF, and DMSO.	Based on data for methyl cyclohexanecarboxylate[3]

Spectroscopic Data

Detailed, interpreted spectra for **methyl cycloheptanecarboxylate** are not readily available in public databases. The following tables provide expected spectral characteristics based on its structure, supplemented with data for the analogous methyl cyclohexanecarboxylate.

¹ H NMR (Proton NMR)	Expected Chemical Shift (ppm)	Multiplicity	Integration
-O-CH ₃	3.6 - 3.7	Singlet	3H
-CH-(C=O)	2.2 - 2.4	Multiplet	1H
-CH ₂ - (cycloheptane ring)	1.2 - 1.9	Multiplet	12H

¹³ C NMR (Carbon NMR)	Expected Chemical Shift (ppm)	Carbon Type
C=O (ester carbonyl)	175 - 177	Quaternary
-O-CH ₃	51 - 52	Primary
-CH-(C=O)	43 - 45	Tertiary
-CH ₂ - (cycloheptane ring)	25 - 30	Secondary

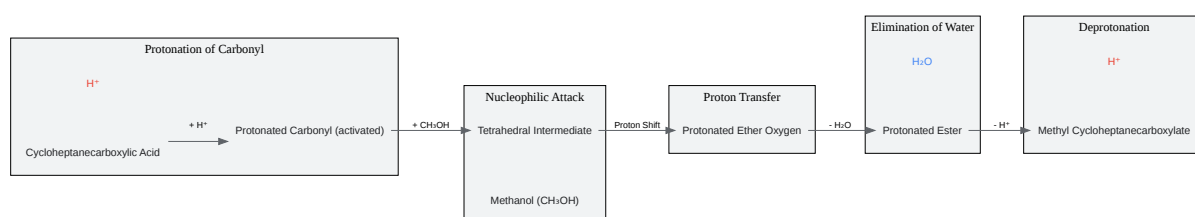
IR (Infrared) Spectroscopy	Expected Wavenumber (cm ⁻¹)	Functional Group
~1735	C=O stretch (ester)	
~2850-2930	C-H stretch (alkane)	
~1170-1200	C-O stretch (ester)	

Synthesis of Methyl Cycloheptanecarboxylate

The most common and direct method for synthesizing **methyl cycloheptanecarboxylate** is the Fischer esterification of cycloheptanecarboxylic acid with methanol, using a strong acid catalyst.

3.1. Fischer Esterification: Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.



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Fischer Esterification Mechanism

3.2. Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the synthesis of methyl cyclohexanecarboxylate and is expected to yield good results for the cycloheptane analog.^[4]

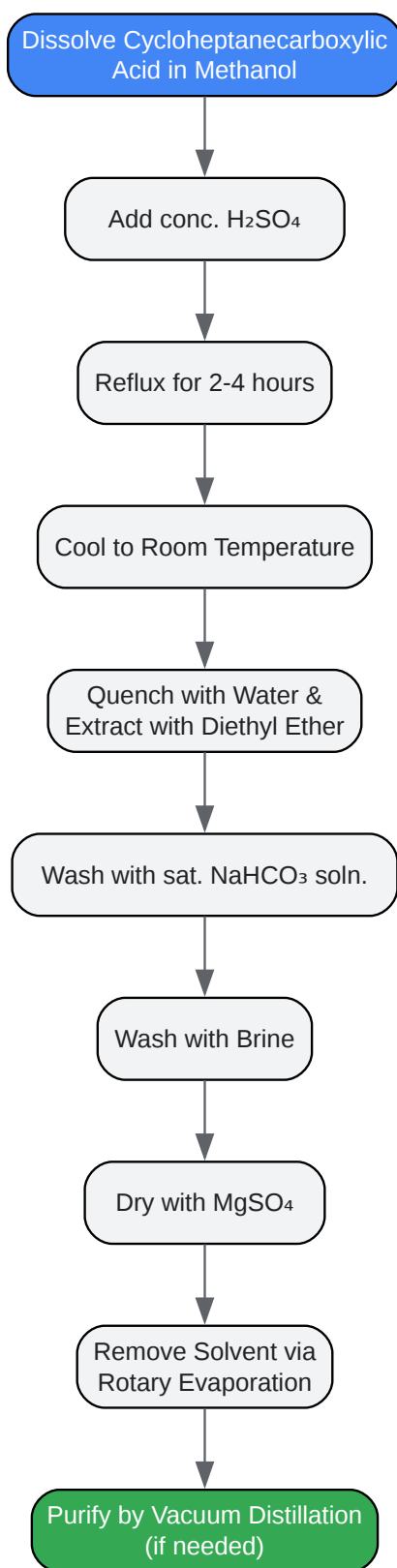
Materials:

- Cycloheptanecarboxylic acid (1.0 eq)
- Anhydrous methanol (10-20 eq)
- Concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq)

- Diethyl ether
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanecarboxylic acid in an excess of anhydrous methanol.
- **Catalyst Addition:** While stirring, carefully and slowly add the catalytic amount of concentrated sulfuric acid to the solution.
- **Reflux:** Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- **Workup - Quenching and Extraction:** After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.
- **Washing:** Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; perform until effervescence ceases), and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 . Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **methyl cycloheptanecarboxylate**.
- **Purification:** The product can be further purified by vacuum distillation if necessary.



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Synthesis Workflow Diagram

Reactions of Methyl Cycloheptanecarboxylate

4.1. Base-Catalyzed Hydrolysis (Saponification)

A fundamental reaction of esters is hydrolysis to the corresponding carboxylic acid and alcohol. Base-catalyzed hydrolysis, or saponification, is an irreversible process that is typically faster and higher-yielding than acid-catalyzed hydrolysis.^[5]

Experimental Protocol: Saponification

This protocol, adapted for methyl cyclohexanecarboxylate, outlines the saponification to cycloheptanecarboxylic acid.^[5]

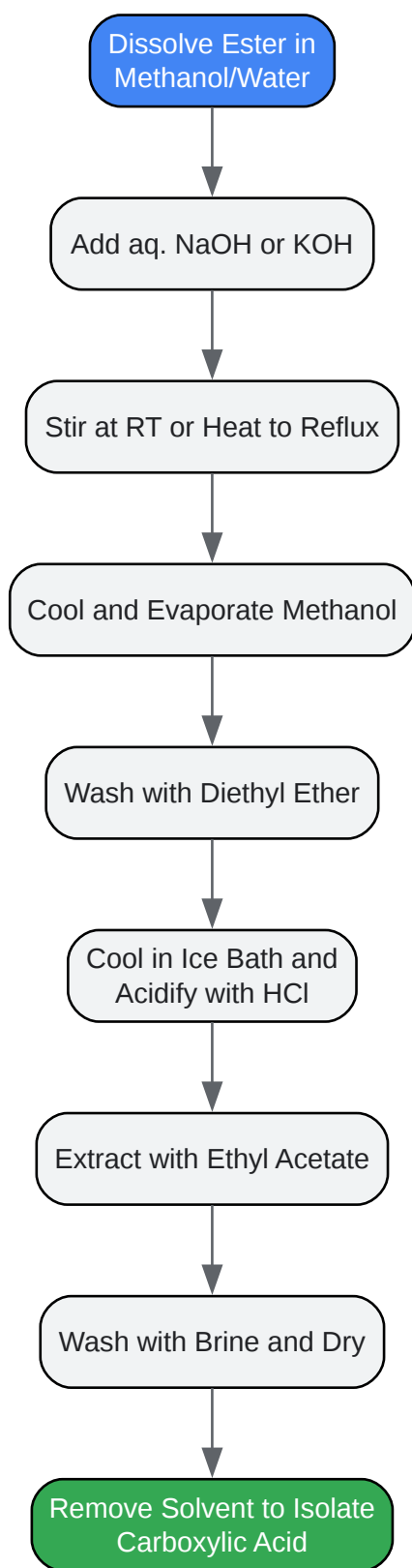
Materials:

- **Methyl cycloheptanecarboxylate** (1.0 eq)
- Methanol or Ethanol
- Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1 - 1.5 eq)
- Diethyl ether or Ethyl acetate
- Concentrated hydrochloric acid (HCl)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Reaction Setup:** Dissolve **methyl cycloheptanecarboxylate** in methanol or a mixture of methanol and water in a round-bottom flask.
- **Base Addition:** Add an aqueous solution of NaOH or KOH (1.1 - 1.5 eq). Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) to increase the reaction rate.

- **Monitoring:** Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
- **Solvent Removal:** Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.
- **Purification of Neutral Impurities:** Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or neutral impurities.
- **Acidification:** Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow, careful addition of concentrated HCl. The cycloheptanecarboxylic acid should precipitate or form an oil.
- **Extraction:** Extract the acidified aqueous layer three times with an organic solvent (e.g., ethyl acetate).
- **Washing and Drying:** Combine the organic extracts, wash with brine, and dry over anhydrous MgSO_4 .
- **Isolation:** Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude cycloheptanecarboxylic acid. The product can be further purified by recrystallization or distillation.



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Hydrolysis Workflow Diagram

Applications in Research and Drug Development

Methyl cycloheptanecarboxylate serves as a valuable intermediate in organic synthesis. While specific examples in marketed drugs are not prominent, its structural motif and functional group are relevant to drug development for several reasons:

- **Synthetic Intermediate:** As a simple ester, it is a precursor for a variety of functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing access to a wide range of derivatives. Methyl cyclohexanecarboxylate, its analog, is used as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).^[6]
- **Scaffold for Complex Molecules:** The cycloheptane ring provides a three-dimensional, flexible, and lipophilic scaffold. Incorporating such rings into drug candidates can influence their conformational properties, binding affinity to biological targets, and pharmacokinetic profiles (e.g., solubility, metabolic stability).
- **Role of the Methyl Group:** The "methyl effect" is a well-established concept in medicinal chemistry. The strategic placement of methyl groups can block metabolic pathways, enhance binding affinity through hydrophobic interactions, and control the conformation of a molecule, thereby improving its overall drug-like properties.

Conclusion

Methyl cycloheptanecarboxylate is a foundational building block in organic chemistry. While detailed research specifically focused on this molecule is limited, its properties and reactivity can be reliably inferred from its structure and comparison with well-studied analogs like methyl cyclohexanecarboxylate. The synthetic and reaction protocols provided in this guide offer a robust starting point for researchers and drug development professionals looking to utilize this compound as an intermediate for the synthesis of more complex and potentially bioactive molecules.

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References

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